2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoic acid
Overview
Description
2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C16H14FNO3 and its molecular weight is 287.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.09577147 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereoselective Synthesis
Research has focused on developing stereoselective synthesis methods for fluorinated amino acids, which are valuable in medicinal chemistry. For instance, the stereoselective synthesis of γ-fluorinated α-amino acids demonstrates the importance of these compounds in creating building blocks for further chemical synthesis, showing advancements in the manipulation of fluorinated compounds for creating enantiomerically enriched amino acids (Laue et al., 2000).
Enzyme Inhibitors
Another significant application is the development of enzyme inhibitors. For example, 4-Amino-2-(substituted methyl)-2-butenoic acids have been synthesized and tested as potential inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T), showcasing the compound's relevance in exploring treatments for neurological disorders by modulating enzyme activity (Silverman et al., 1986).
Fluorescent Amino Acids
The field of chemical biology benefits from the synthesis of fluorescent amino acids, allowing for the non-invasive study of biological systems. These compounds serve as crucial tools for labeling peptides and proteins, facilitating the observation of molecular interactions within cells and organisms (Cheng et al., 2020).
Metal Complexes and Magnetic Properties
Research into metal complexes of 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoic acid has expanded, with studies exploring the synthesis, thermal, and magnetic properties of these complexes. This research opens up potential applications in materials science and catalysis (Ferenc et al., 2017).
Antibacterial Agents
Furthermore, derivatives containing fluorine, such as 2,4-dichloro-5-fluorophenyl and 4-fluorophenyl groups, have been synthesized and evaluated as potential antibacterial agents. This research indicates the compound's utility in developing new treatments for bacterial infections, highlighting the compound's versatility and potential in pharmaceutical development (Holla et al., 2003).
Properties
IUPAC Name |
2-(4-fluoroanilino)-4-oxo-4-phenylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-12-6-8-13(9-7-12)18-14(16(20)21)10-15(19)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUQPIIEEWRWQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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